1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid, acetic acid
CAS No.: 1432029-52-1
Cat. No.: VC11584534
Molecular Formula: C15H11F3N4O5
Molecular Weight: 384.3
Purity: 100
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432029-52-1 |
|---|---|
| Molecular Formula | C15H11F3N4O5 |
| Molecular Weight | 384.3 |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is acetic acid;1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid . Its molecular formula is C₁₅H₁₁F₃N₄O₅, with a molecular weight of 384.27 g/mol . The structure comprises a pyrimidine core substituted with a trifluoromethyl group at position 6, a furan-2-yl moiety at position 4, and a pyrazole-3-carboxylic acid group at position 2, coordinated with acetic acid as a counterion.
Structural Characterization
The compound’s structure is defined by the following features:
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Pyrimidine ring: Serves as the central scaffold with substitutions at positions 2, 4, and 6.
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Trifluoromethyl group (-CF₃): Introduces electron-withdrawing properties, enhancing metabolic stability .
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Furan-2-yl group: A heteroaromatic substituent contributing to π-π stacking interactions in potential target binding .
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Pyrazole-3-carboxylic acid: Provides hydrogen-bonding capability and acidity (pKa ~3–4) .
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Acetic acid: Likely acts as a stabilizer or solubility-enhancing counterion .
The SMILES notation for the compound is CC(=O)O.C1=COC(=C1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F , while its InChIKey is BVBDIDWNTCCMMA-UHFFFAOYSA-N .
Synthesis and Manufacturing
Purification and Quality Control
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying purity (>95%) . Key spectral signatures include:
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¹H NMR: Resonances at δ 8.5–9.0 ppm (pyrimidine protons), δ 7.2–7.6 ppm (furan protons), and δ 2.1 ppm (acetic acid methyl group) .
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¹³C NMR: Peaks at ~160 ppm (carboxylic acid carbonyl) and ~120 ppm (CF₃ carbon) .
Physicochemical Properties
Thermodynamic and Solubility Data
Table 1 summarizes critical physicochemical parameters derived from PubChem and computational models :
Stability and Reactivity
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